molecular formula C22H17BrN2OS B12056479 3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one CAS No. 477318-60-8

3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B12056479
CAS No.: 477318-60-8
M. Wt: 437.4 g/mol
InChI Key: NQZGSWREWJTOJX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core substituted with a 4-bromophenyl group and a 3-methylbenzylthio group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-bromobenzyl chloride and a suitable base.

    Attachment of the 3-Methylbenzylthio Group: The 3-methylbenzylthio group can be attached through a thiolation reaction using 3-methylbenzyl chloride and a thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolinones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic applications in treating various diseases.

    Industry: It may have applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It could bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the 4-bromophenyl group in 3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one may confer unique chemical and biological properties compared to its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

477318-60-8

Molecular Formula

C22H17BrN2OS

Molecular Weight

437.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H17BrN2OS/c1-15-5-4-6-16(13-15)14-27-22-24-20-8-3-2-7-19(20)21(26)25(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3

InChI Key

NQZGSWREWJTOJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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